

Laurocapram (Azone) CAS number and relevant chemical data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Laurocapram

Cat. No.: B1674564

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Laurocapram (Azone): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurocapram, commercially known as Azone, is a highly effective and widely studied permeation enhancer used in transdermal drug delivery systems. Its ability to reversibly reduce the barrier function of the stratum corneum allows for the enhanced penetration of a wide range of therapeutic agents, both hydrophilic and lipophilic. This technical guide provides an in-depth overview of **Laurocapram**, including its chemical properties, mechanism of action, experimental protocols for its evaluation, and synthesis.

Core Chemical Data

Laurocapram is identified by the CAS Number 59227-89-3.^{[1][2][3][4][5]} It is a colorless to light yellow, transparent, viscous liquid with a slight, characteristic odor.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **Laurocapram**, compiled from various sources.

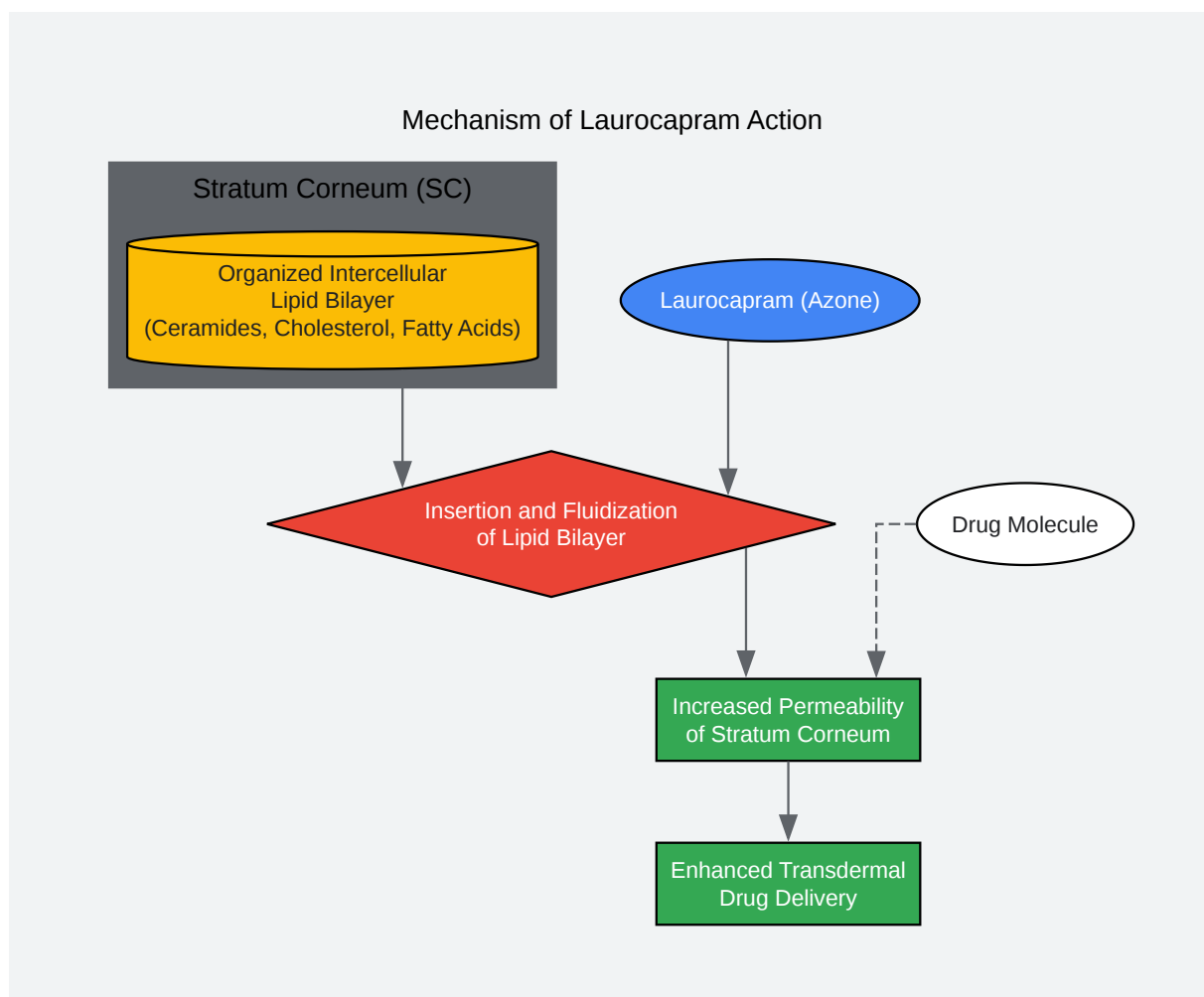
Property	Value	References
CAS Number	59227-89-3	
IUPAC Name	1-dodecylazepan-2-one	
Synonyms	Azone, N-Dodecylcaprolactam, 1-Dodecyl-2-azepanone	
Molecular Formula	C ₁₈ H ₃₅ NO	
Molecular Weight	281.48 g/mol	
Appearance	Colorless to light yellow clear liquid	
Melting Point	-7 °C to -8 °C	
Boiling Point	159-161 °C at 0.6 mmHg	
Density	0.906 - 0.926 g/mL at 20 °C	
Refractive Index	1.470 - 1.473	
Solubility	Insoluble in water; soluble in ethanol, ether, acetone, benzene, and chloroform.	

Mechanism of Action: Disruption of the Stratum Corneum

The primary mechanism by which **Laurocapram** enhances skin permeation is through its interaction with and disruption of the highly organized lipid matrix of the stratum corneum. This outermost layer of the epidermis is the principal barrier to the percutaneous absorption of most substances.

Laurocapram's amphiphilic structure, consisting of a polar caprolactam head and a long, nonpolar dodecyl tail, allows it to insert into the intercellular lipid bilayers of the stratum corneum. This insertion leads to a fluidization of these lipids, increasing the motion of the alkyl chains and disrupting the ordered lamellar structure. Specifically, **Laurocapram** has been shown to interact with key lipid components such as ceramides and cholesterol. This disruption

creates more permeable pathways within the stratum corneum, facilitating the diffusion of drug molecules through the skin. It is important to note that the current body of research indicates that **Laurocapram**'s mechanism is primarily biophysical, with no significant evidence of direct modulation of specific cellular signaling pathways in keratinocytes.



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Mechanism of **Laurocapram**'s penetration enhancement.

Quantitative Enhancement of Drug Permeation

Laurocapram has been shown to enhance the transdermal delivery of a wide variety of drugs. The extent of this enhancement, often expressed as the Enhancement Ratio (ER), depends on

the specific drug, its formulation, and the concentration of **Laurocapram** used. The ER is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence.

Drug	Laurocapram Concentration	Enhancement Ratio (ER)
Diclofenac Sodium	Not specified	Significantly higher permeation compared to conventional formulations
Indomethacin	Not specified	Significantly increased penetration
Sulfanilamide	Not specified	Significantly increased penetration
Sodium Lauryl Sulfate	Pre-treatment	Enhanced penetration ($p < 0.05$)

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

The Franz diffusion cell is the gold standard for in vitro evaluation of the transdermal permeation of drugs. The following protocol outlines a typical experiment to assess the effect of **Laurocapram** on the skin permeation of a model drug.

1. Materials and Equipment:

- Franz diffusion cells
- Excised human or animal (e.g., porcine or rat) skin
- Test formulation (drug with and without **Laurocapram**)
- Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
- Magnetic stirrer and stir bars

- Water bath or heating block to maintain 32°C at the skin surface
- Syringes and needles for sampling
- Analytical instrument for drug quantification (e.g., HPLC)

2. Skin Preparation:

- Excise full-thickness skin from a suitable donor.
- Carefully remove any subcutaneous fat and connective tissue.
- Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
- The skin can be used fresh or stored frozen until use.

3. Experimental Setup:

- Mount the prepared skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
- Place a small magnetic stir bar in the receptor compartment and place the cells on a multi-station magnetic stirrer.
- Allow the system to equilibrate for a period of time (e.g., 30 minutes) to ensure the skin surface temperature reaches 32°C.

4. Dosing and Sampling:

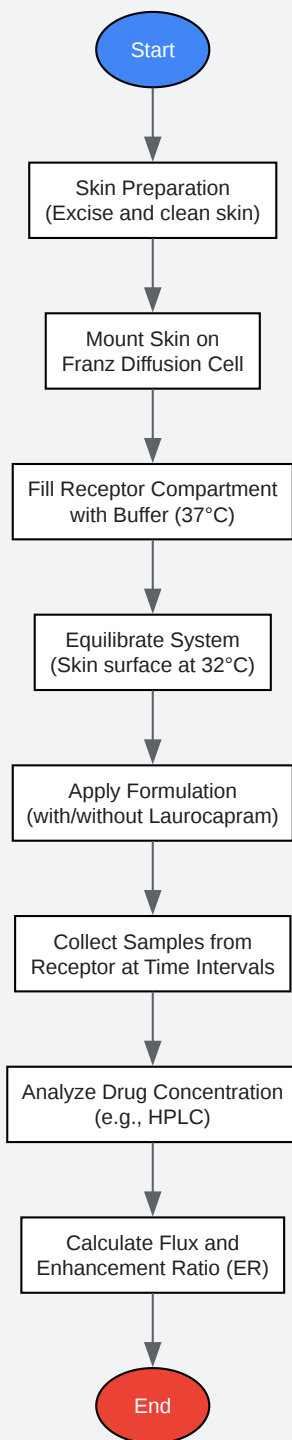
- Apply a precise amount of the test formulation (with and without **Laurocapram**) to the surface of the skin in the donor compartment.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

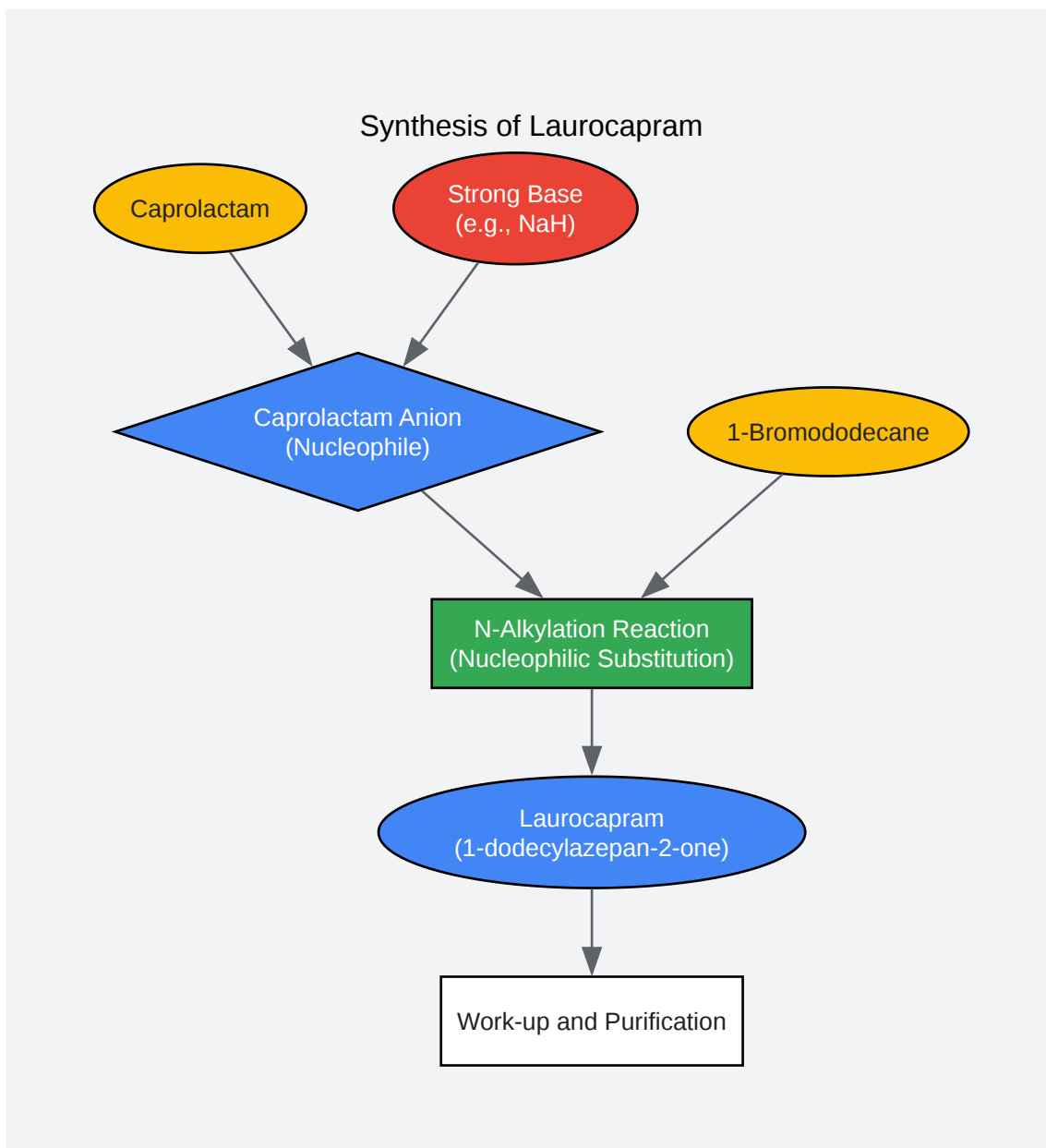
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

5. Sample Analysis and Data Calculation:

- Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
- Calculate the cumulative amount of drug permeated per unit area of skin at each time point.
- Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (J_{ss}).
- The permeability coefficient (K_p) can be calculated by dividing the flux by the initial drug concentration in the donor compartment.
- The Enhancement Ratio (ER) is calculated by dividing the flux of the drug with **Laurocapram** by the flux of the drug without **Laurocapram**.

Experimental Workflow: In Vitro Skin Permeation Study





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- To cite this document: BenchChem. [Laurocapram (Azone) CAS number and relevant chemical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674564#laurocapram-azone-cas-number-and-relevant-chemical-data]

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